Home > Products > Screening Compounds P21752 > E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate
E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate -

E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate

Catalog Number: EVT-3042222
CAS Number:
Molecular Formula: C23H27F3N4O8
Molecular Weight: 544.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate, also known as Cereblon Ligand-Linker Conjugates 11 Trifluoroacetate, is a synthetic compound utilized primarily in the development of Proteolysis Targeting Chimeras (PROTACs). This compound integrates a ligand that targets the cereblon E3 ubiquitin ligase with a linker, facilitating the selective degradation of specific proteins within cells. The compound is classified under E3 ligase ligands, which are critical for the ubiquitin-proteasome system, a key cellular mechanism for protein regulation and degradation.

Source and Classification

The compound is cataloged under CAS Number 1950635-14-9 and is available for research applications only. It is synthesized from thalidomide-based cereblon ligands, which have been shown to effectively recruit E3 ligases for targeted protein degradation. E3 ligases are categorized into three main classes based on their mechanism of action: RING (Really Interesting New Gene), HECT (Homologous to E6AP C-terminus), and RBR (RING-between-RING) types .

Synthesis Analysis

Methods and Technical Details

The synthesis of E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate typically involves several steps:

  1. Starting Materials: The synthesis begins with thalidomide derivatives, which serve as the base for creating cereblon ligands.
  2. Linker Attachment: A flexible linker is covalently attached to the cereblon ligand. This step is crucial as it determines how effectively the compound can engage with target proteins and E3 ligases.
  3. Purification: After synthesis, the product undergoes purification processes such as chromatography to isolate the desired conjugate from by-products.
  4. Characterization: The final product is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate has a molecular formula of C25H31F3N4O8. Its structure features:

  • A cereblon ligand derived from thalidomide.
  • A trifluoroacetate moiety that enhances solubility and stability.
  • A linker that connects the ligand to the target protein.

The molecular structure plays a vital role in its function, allowing it to form ternary complexes with target proteins and E3 ligases, leading to ubiquitination and subsequent degradation .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involving E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate primarily focus on its ability to form complexes with target proteins and E3 ligases. Upon binding:

  1. Ubiquitination: The conjugate facilitates the transfer of ubiquitin from an E2 enzyme to the target protein through the action of the E3 ligase.
  2. Proteasomal Degradation: Once ubiquitinated, the target protein is recognized by the proteasome for degradation.

This mechanism underscores the importance of precise linker design and ligand affinity in achieving effective protein degradation .

Mechanism of Action

Process and Data

The mechanism of action for E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate involves several key steps:

  1. Binding: The ligand binds to the cereblon E3 ligase, forming a stable complex.
  2. Target Engagement: The linker allows this complex to engage with a specific target protein.
  3. Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin to the target protein, marking it for degradation.
  4. Degradation: The ubiquitinated protein is then directed to the proteasome, where it undergoes proteolytic degradation .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 540.54 g/mol.
  • Solubility: Enhanced by the trifluoroacetate group, making it suitable for various biological assays.
  • Stability: Generally stable under physiological conditions but sensitive to extreme pH levels.

These properties are essential for its application in biological systems and influence its efficacy as a therapeutic agent .

Applications

Scientific Uses

E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate has significant applications in scientific research, particularly in drug discovery:

  • PROTAC Development: It serves as a critical component in designing PROTACs aimed at targeted protein degradation, which has implications in treating diseases like cancer by selectively eliminating oncogenic proteins.
  • Biological Research: Used in studies investigating protein regulation mechanisms via ubiquitination pathways, contributing to understanding cellular processes involved in various diseases.

The ongoing research into PROTAC technology highlights its potential as a transformative approach in therapeutic development .

Role in Targeted Protein Degradation

Mechanistic Basis of PROTAC-Mediated Ubiquitination

E3 Ligase Ligand-Linker Conjugate 23 Trifluoroacetate (C₂₇H₃₅F₃N₄O₁₁, MW 648.6 g/mol) functions as a critical component of proteolysis-targeting chimeras (PROTACs) by recruiting E3 ubiquitin ligases to facilitate target protein ubiquitination. Its trifluoroacetate (TFA) counterion enhances aqueous solubility (logP = -1.2) and stabilizes the protonated terminal amine, optimizing bioavailability [4]. The conjugate contains a thalidomide-derived cereblon (CRBN) ligand linked via a polyethylene glycol (PEG)-based spacer (O-CH₂-CO-NH-(CH₂-CH₂-O)₃-CH₂-CH₂-NH₂). This structural configuration enables a three-step ubiquitination mechanism:

  • E1 Activation: Ubiquitin is activated by E1 enzymes in an ATP-dependent process.
  • E2 Conjugation: Activated ubiquitin is transferred to E2 conjugating enzymes.
  • E3-Mediated Transfer: The conjugate recruits CRBN, positioning the E2~ubiquitin complex to label the target protein with polyubiquitin chains [1] [7].

The PEG linker (hydrodynamic radius: 8.2 Å) ensures optimal spacing between the E3 ligase and the target protein, facilitating efficient ubiquitin transfer. Metabolic stability assays confirm a half-life of 127 minutes in mouse liver microsomes, underscoring its robustness [4] [7].

Table 1: Biochemical Properties of E3 Ligase Ligand-Linker Conjugate 23 TFA

PropertyValueMethod
Molecular Weight648.6 g/molMass Spectrometry
Solubility (PBS, pH 7.4)34 mg/mLNephelometry
Metabolic Stability (t₁/₂)127 minutes (mouse)Liver Microsome Assay
Hydrodynamic Radius8.2 ± 0.3 ÅDynamic Light Scattering

Ternary Complex Formation Dynamics with CRBN/VHL E3 Ligases

The conjugate's efficacy relies on stable ternary complex formation between the target protein, PROTAC, and E3 ligase. The thalidomide moiety binds CRBN's β-tent domain via hydrogen bonds with Trp79/85/89 and π-π stacking with Tyr83 (binding affinity pIC₅₀ = 8.37 ± 0.04) [4]. Surface plasmon resonance (SPR) studies reveal that the 15.3 Å PEG linker maximizes complex stability by:

  • Reducing Steric Clash: Flexible ethylene glycol units adopt helical conformations to accommodate variable inter-protein distances.
  • Enhancing Hydration: Ether oxygen atoms form hydrogen bonds with water, creating a hydration shell that minimizes non-specific interactions [4] [5].

Comparative analyses with von Hippel-Lindau (VHL) recruiters (e.g., (S,R,S)-AHPC-PEG₃-N₃) show CRBN-directed conjugates achieve 40% higher complex stability due to superior ligand-spacing adaptability. Mutagenesis studies confirm linker truncation decreases degradation efficiency by 40% by impairing ternary complex geometry [4] [5] [7].

Table 2: Ternary Complex Stability Metrics

E3 LigaseLigandLinker LengthBinding Affinity (K_d)Complex Half-life
CRBNThalidomide derivative15.3 Å185 nM28 ± 3 min
VHL(S,R,S)-AHPC12.7 Å210 nM19 ± 2 min

Substrate Specificity and Degradation Efficiency in Cellular Models

Conjugate 23 TFA exhibits broad substrate specificity, degrading diverse oncoproteins (e.g., BRD4, ALK, BET) in cellular models. In H3122 lung cancer cells, it achieves 82% degradation of EML4-ALK (DC₅₀ = 74 nM) and suppresses proliferation (IC₅₀ = 34 nM) [8]. Dual-ligand PROTACs incorporating this conjugate (e.g., 2J2P with two JQ1 ligands) enhance degradation efficiency 10-fold by promoting avidity-driven ternary complexes. Key findings include:

  • Kinetic Superiority: Degradation initiates within 0.5 hours (T₁/₂ = 8 hours), persisting for >60 hours post-washout.
  • Selectivity: EML4-ALK degradation is 29-fold more efficient than wild-type ALK (DC₅₀ = 2.1 µM) due to fusion oncoprotein vulnerability [8].

Proteomics data from H3122 cells treated with 500 nM conjugate show >40-fold EML4-ALK reduction with minimal off-target effects. In 3D tumor spheroids, dual-ligand variants increase cytotoxicity 100-fold by sustaining ubiquitination cycles .

Table 3: Degradation Efficiency in Cellular Models

Target ProteinCell LineDC₅₀Max Degradation (%)Cytotoxicity (IC₅₀)
EML4-ALKH3122 (lung)74 nM82%34 nM
BRD4MV4-11 (leukemia)68 nM91%29 nM
Wild-type ALKSK-N-BE(2) (neural)2.1 µM45%1.8 µM

Properties

Product Name

E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate

IUPAC Name

N-(6-aminohexyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid

Molecular Formula

C23H27F3N4O8

Molecular Weight

544.5 g/mol

InChI

InChI=1S/C21H26N4O6.C2HF3O2/c22-10-3-1-2-4-11-23-17(27)12-31-15-7-5-6-13-18(15)21(30)25(20(13)29)14-8-9-16(26)24-19(14)28;3-2(4,5)1(6)7/h5-7,14H,1-4,8-12,22H2,(H,23,27)(H,24,26,28);(H,6,7)

InChI Key

KNNGJZWEJKPKSW-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCN.C(=O)(C(F)(F)F)O

Solubility

not available

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCN.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.